molecular formula C19H23N3O5 B14774727 Pomalidomide-5'-C6-OH

Pomalidomide-5'-C6-OH

Cat. No.: B14774727
M. Wt: 373.4 g/mol
InChI Key: MCYFELWFVAERGW-UHFFFAOYSA-N
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Description

Pomalidomide-5’-C6-OH is a derivative of pomalidomide, a third-generation immunomodulatory imide drug (IMiD) derived from thalidomide. Pomalidomide is primarily used in the treatment of multiple myeloma, a type of blood cancer. It has shown improved efficacy and a better toxicity profile compared to its predecessors, lenalidomide and thalidomide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide-5’-C6-OH involves multiple steps, starting with the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then subjected to further reactions to introduce the hydroxyl group at the 5’ position .

Industrial Production Methods

Industrial production of pomalidomide-5’-C6-OH follows a similar multi-step synthesis process but is optimized for higher yield and purity. The process involves continuous flow synthesis, which allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-5’-C6-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yield and purity .

Major Products

Scientific Research Applications

Pomalidomide-5’-C6-OH has a wide range of scientific research applications:

Mechanism of Action

Pomalidomide-5’-C6-OH exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pomalidomide-5’-C6-OH stands out due to its enhanced potency and ability to overcome resistance to other IMiDs. Its unique structure allows for specific interactions with molecular targets, making it a valuable addition to the arsenal of treatments for multiple myeloma and other cancers .

Properties

Molecular Formula

C19H23N3O5

Molecular Weight

373.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-(6-hydroxyhexylamino)isoindole-1,3-dione

InChI

InChI=1S/C19H23N3O5/c23-10-4-2-1-3-9-20-12-5-6-13-14(11-12)19(27)22(18(13)26)15-7-8-16(24)21-17(15)25/h5-6,11,15,20,23H,1-4,7-10H2,(H,21,24,25)

InChI Key

MCYFELWFVAERGW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCO

Origin of Product

United States

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